
1-(3-Bromo-4-fluorophenyl)-2-(methylamino)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-4-fluorophenyl)-2-(methylamino)ethan-1-ol is an organic compound that belongs to the class of phenethylamines. These compounds are characterized by a phenyl ring bonded to an amino group through an ethyl chain. The presence of bromine and fluorine atoms on the phenyl ring, along with a methylamino group, gives this compound unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-fluorophenyl)-2-(methylamino)ethan-1-ol typically involves the following steps:
Hydroxylation: The hydroxyl group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromo-4-fluorophenyl)-2-(methylamino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
Oxidation: 1-(3-Bromo-4-fluorophenyl)-2-(methylamino)ethanone
Reduction: 1-(3-Bromo-4-fluorophenyl)-2-(methylamino)ethanol
Substitution: Various substituted phenethylamines
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-4-fluorophenyl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Bromo-4-fluorophenyl)-2-aminoethanol
- 1-(3-Bromo-4-fluorophenyl)-2-(dimethylamino)ethanol
- 1-(3-Bromo-4-fluorophenyl)-2-(ethylamino)ethanol
Uniqueness
1-(3-Bromo-4-fluorophenyl)-2-(methylamino)ethan-1-ol is unique due to the specific arrangement of bromine, fluorine, and methylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H11BrFNO |
|---|---|
Poids moléculaire |
248.09 g/mol |
Nom IUPAC |
1-(3-bromo-4-fluorophenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C9H11BrFNO/c1-12-5-9(13)6-2-3-8(11)7(10)4-6/h2-4,9,12-13H,5H2,1H3 |
Clé InChI |
YUPMHTVXODILBC-UHFFFAOYSA-N |
SMILES canonique |
CNCC(C1=CC(=C(C=C1)F)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Methylsulfanyl)methyl]cyclopentan-1-amine](/img/structure/B13600537.png)
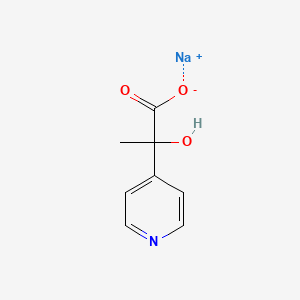
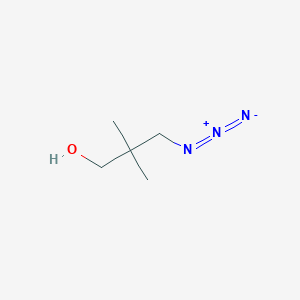
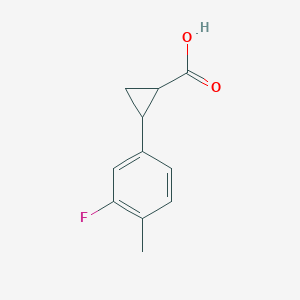

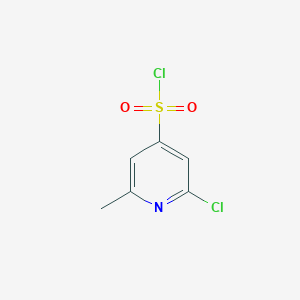
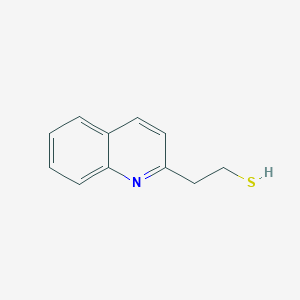
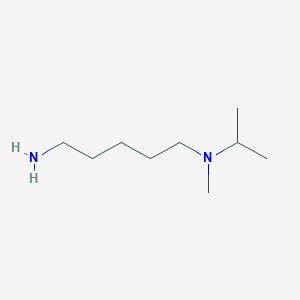
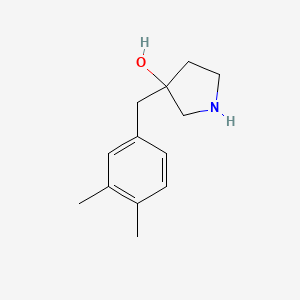
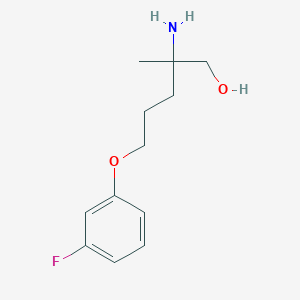
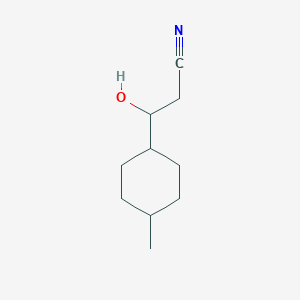
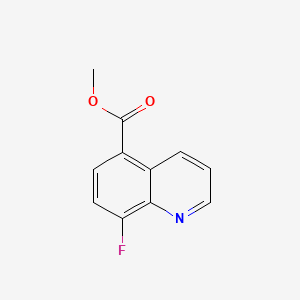
![3-[(2,4,6-Trimethylphenyl)methyl]azetidine](/img/structure/B13600633.png)
